molecular formula C19H16F4N4O3 B2944237 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034597-22-1

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2944237
CAS RN: 2034597-22-1
M. Wt: 424.356
InChI Key: NDXMFGARJLIIQA-UHFFFAOYSA-N
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Description

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H16F4N4O3 and its molecular weight is 424.356. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes Sensing pH and Metal Cations

The compound 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a similar compound to the one , has been utilized in fluorescent probes for sensing magnesium and zinc cations. Its sensitivity to pH changes, particularly in the pH 7-8 range, enables significant fluorescence enhancement under basic conditions. This application leverages the high acidity of the fluorophenol moiety for its sensitivity and selectivity in metal cation detection (Tanaka et al., 2001).

Synthesis and Crystal Structure

A related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, has been synthesized and characterized for its crystal structure. This process involved the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine. The crystal structure analysis of such compounds is essential for understanding their chemical properties and potential applications in various fields, including medicinal chemistry and materials science (Lu et al., 2017).

Biological Activity and Cancer Cell Proliferation Inhibition

N-(ferrocenylmethyl)benzene-carboxamide derivatives, which share structural similarities with the compound , have been synthesized and tested for their cytotoxic effects on breast cancer cell lines. This research highlights the potential of such compounds in the development of cancer therapeutics (Kelly et al., 2007).

Antimicrobial Activity

Fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), compounds related to the one , have been prepared and evaluated for their antifungal and antibacterial activity. Several of these compounds showed high activity against fungi and Gram-positive microorganisms, with some derivatives displaying activity against Gram-negative strains. This research contributes to the understanding of structure-activity relationships in antimicrobial compounds (Carmellino et al., 1994).

Synthesis and Properties in Organic Chemistry

The synthesis and properties of related compounds, such as 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, contribute to the broader understanding of organic synthesis techniques and the structural characteristics of such compounds. These insights are crucial for the development of new materials and drugs (Liang, 2009).

properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[[4-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N4O3/c20-15-4-2-1-3-14(15)17(28)11-27-10-16(25-26-27)18(29)24-9-12-5-7-13(8-6-12)30-19(21,22)23/h1-8,10,17,28H,9,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXMFGARJLIIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide

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